3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid
Description
3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-9-6-2-1-4(7(12)13)10-11(5)6/h1-3H,(H,12,13) |
InChI Key |
LAMFJHBKWAELPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
